molecular formula C8H9NO4S B12827219 2-Methoxy-4-(methylthio)-5-nitrophenol

2-Methoxy-4-(methylthio)-5-nitrophenol

Cat. No.: B12827219
M. Wt: 215.23 g/mol
InChI Key: FCQSJRNQBWYPBX-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylthio)-5-nitrophenol is an organic compound with a complex structure that includes methoxy, methylthio, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylthio)-5-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methoxy-4-(methylthio)phenol using a nitrating agent such as nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylthio)-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy or methylthio groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(methylthio)-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylthio)-5-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and methylthio groups can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrophenol: Lacks the methylthio group, which may result in different reactivity and applications.

    4-Methylthio-2-nitrophenol:

    2-Methoxy-4-(methylthio)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical behavior.

Uniqueness

2-Methoxy-4-(methylthio)-5-nitrophenol is unique due to the presence of both methoxy and methylthio groups along with a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methoxy-4-methylsulfanyl-5-nitrophenol

InChI

InChI=1S/C8H9NO4S/c1-13-7-4-8(14-2)5(9(11)12)3-6(7)10/h3-4,10H,1-2H3

InChI Key

FCQSJRNQBWYPBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)SC)[N+](=O)[O-])O

Origin of Product

United States

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